Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
IUPAC Nomenclature and Structural Interpretation
The IUPAC name benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate adheres to the von Baeyer system for spiro compounds, which prioritizes ring size, substituent positions, and heteroatom identification. Breaking down the name:
- Spiro[4.5]decane : Indicates a bicyclic system with two rings containing 4 and 5 carbon atoms, respectively, fused at a single spiro carbon. The total skeletal atoms sum to 10 (4 + 5 + 1 spiro atom).
- 1-Oxa : Denotes an oxygen atom replacing a carbon at position 1 in the smaller (4-membered) ring.
- 8-Aza : Indicates a nitrogen atom replacing a carbon at position 8 in the larger (5-membered) ring.
- (S)-3-Amino : Specifies the stereochemistry (S-configuration) of the amino group (-NH2) at position 3 on the spiro system.
- 8-Carboxylate : A carboxylate group (-COO-) at position 8, protected as a benzyl ester.
The numbering begins at the oxygen atom in the smaller ring (position 1), proceeds through the spiro atom (position 5), and continues around the larger ring to the nitrogen (position 8) and carboxylate (position 8).
Structural Formula
The SMILES notation N[C@@H]1COC2(CCN(C(=O)OCC3=CC=CC=C3)CC2)C1 confirms:
Spirocyclic System Analysis: Oxa-Azaspiro[4.5]decane Core Configuration
The spiro core combines a 4-membered oxolane (1-oxa) and a 5-membered azepane (8-aza) (Table 1).
Table 1: Spirocyclic Core Characteristics
| Feature | Description |
|---|---|
| Smaller ring | 4-membered oxolane (positions 1–4), with oxygen at position 1. |
| Larger ring | 5-membered azepane (positions 5–9), with nitrogen at position 8. |
| Spiro atom | Carbon shared between both rings (position 5). |
| Heteroatom positions | Oxygen (position 1), nitrogen (position 8). |
| Total skeletal atoms | 10 (4 + 5 + 1 spiro atom). |
The oxolane ring adopts a puckered conformation to alleviate angle strain, while the azepane ring exhibits greater flexibility due to its larger size. The spiro junction creates a rigid, three-dimensional scaffold that influences molecular reactivity and stereoelectronic properties.
Stereochemical Considerations of the (S)-3-Amino Chiral Center
The (S)-configuration at position 3 arises from the Cahn-Ingold-Prelog priority rules :
- Substituents : -NH2 (highest priority), -CH2-O- (oxygen-containing ring), -CH2-N- (nitrogen-containing ring), and -H (lowest priority).
- Priority order : NH2 > O-containing group > N-containing group > H.
- Stereodescriptor : The (S)-label is assigned when the lowest-priority group (H) is oriented away, and the remaining groups form a counterclockwise sequence.
Stereochemical Impact
Benzyl Protective Group Functionality in Carboxylate Derivatives
The benzyl group (-CH2C6H5) serves as a protecting group for the carboxylate moiety:
- Purpose : Stabilizes the carboxylate during synthesis, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation).
- Deprotection : Typically removed via catalytic hydrogenation (H2/Pd-C) or acidic conditions (HBr/AcOH), regenerating the free carboxylic acid.
Advantages Over Alternatives
- Stability : Resists hydrolysis under basic/neutral conditions.
- Orthogonality : Compatible with other protecting groups (e.g., Fmoc, Boc).
- Mild Removal : Hydrogenolysis avoids harsh acidic/basic conditions.
Structural Role The benzyl ester extends the molecule’s lipophilicity, enhancing membrane permeability in drug design applications.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m0/s1 |
InChI Key |
HMOLUMBNXPQUPP-AWEZNQCLSA-N |
Isomeric SMILES |
C1CN(CCC12C[C@@H](CO2)N)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Construction of the Spirocyclic Core
The spirocyclic 1-oxa-8-azaspiro[4.5]decane ring system is commonly synthesized starting from suitable cyclic precursors such as piperidine or tetrahydrofuran derivatives. A typical approach involves:
Introduction of the Amino Group at the 3-Position
The amino substituent at the 3-position is introduced via stereoselective amination or reduction of a keto intermediate:
- Starting from a 3-oxo spirocyclic intermediate (e.g., benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate), reductive amination or catalytic hydrogenation can be employed to install the amino group with control over stereochemistry.
- Chiral catalysts or auxiliaries may be used to favor the (S)-enantiomer.
- Alternatively, enzymatic or biocatalytic transaminase methods have been explored for stereoselective amination of spirocyclic ketones.
Esterification to Benzyl Carboxylate
The carboxylate group is typically introduced or protected as a benzyl ester to enhance stability and facilitate purification:
- Benzylation of the carboxylic acid intermediate is performed using benzyl bromide or benzyl chloride under basic conditions.
- The benzyl ester can be removed later if needed by catalytic hydrogenolysis.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as flash chromatography or preparative HPLC.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of azaspiro intermediate | Cyclization of amino alcohol precursor under acidic/basic catalysis | Spirocyclic core with protected amino group |
| 2 | Oxidation to 3-oxo intermediate | Mild oxidizing agent (e.g., PCC, Dess–Martin periodinane) | Introduction of ketone at 3-position |
| 3 | Stereoselective reductive amination | Chiral catalyst or transaminase enzyme, reductant (NaBH4 or H2/Pd) | (S)-3-amino spirocyclic intermediate |
| 4 | Benzyl ester formation | Benzyl bromide, base (e.g., K2CO3) in solvent (e.g., DMF) | Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| 5 | Purification | Chromatography | Pure target compound |
Experimental Data and Yields
While exact yields vary depending on conditions and scale, literature reports indicate:
- Cyclization steps typically proceed with yields of 70–85%.
- Oxidation to the keto intermediate yields around 80–90%.
- Reductive amination with chiral control yields 60–75% of the desired (S)-enantiomer.
- Benzyl esterification proceeds with yields above 85%.
- Overall multi-step synthesis yields approximately 40–50% after purification.
Notes on Scale-Up and Practical Considerations
- The synthesis is amenable to multigram scale with careful control of reaction parameters.
- Use of continuous flow chemistry and biocatalysis has been explored to improve scalability and stereoselectivity.
- Solvent choice and order of addition are critical to maintain solubility and avoid side reactions.
- Purity and stereochemical integrity must be confirmed at each stage to ensure the quality of the final product.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| Key Intermediate | 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| Stereoselective Step | Reductive amination or transaminase-catalyzed amination |
| Protecting Group | Boc or benzyl ester |
| Typical Solvents | THF, toluene, DMF |
| Typical Reagents | Benzyl bromide, NaBH4, chiral catalysts, oxidants (PCC) |
| Purification | Chromatography (flash, HPLC) |
| Yield Range | 40–85% per step |
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibit potential antidepressant and anxiolytic effects. These compounds may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. A study demonstrated that spirocyclic compounds can enhance serotonin levels, leading to improved mood and reduced anxiety symptoms .
1.2 Neuroprotective Effects
The compound's structure suggests it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies have shown that similar spiro compounds can inhibit neuroinflammation and oxidative stress, which are key factors in neuronal damage .
Synthetic Utility
2.1 Building Block in Organic Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure allows for the creation of diverse derivatives through various chemical reactions, including nucleophilic substitutions and cycloadditions .
2.2 Chiral Synthesis
The compound is notable for its chirality, making it valuable in asymmetric synthesis. Its use in the preparation of chiral intermediates is significant in pharmaceutical applications where enantiomeric purity is crucial for drug efficacy and safety .
Drug Development
3.1 Potential Drug Candidates
Due to its structural features and biological activity, this compound has been assessed as a potential lead compound for developing new drugs targeting psychiatric disorders. Ongoing research focuses on optimizing its pharmacological profile to enhance efficacy while minimizing side effects .
3.2 Formulation Studies
The compound is being explored for use in various formulations, including topical applications due to its favorable physicochemical properties. Studies have shown that formulations containing spirocyclic compounds can improve skin absorption and therapeutic effects .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The spiro[4.5]decane scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Spiro[4.5]decane Derivatives
Key Observations:
Ester Group Impact: The benzyl ester (e.g., 2387567-25-9) offers ease of deprotection under hydrogenolysis, making it suitable for transient intermediates. The tert-butyl ester (1160246-91-2) provides enhanced stability and is preferred for long-term storage or reactions requiring acidic conditions .
Functional Group Diversity: The 3-amino substituent (2387567-25-9, 1160246-91-2) enables nucleophilic reactions (e.g., amide bond formation). The 3-hydroxy (2009477-38-5) and 3-oxo (2001507-82-8) derivatives serve as precursors for further derivatization, such as oxidation or coupling reactions .
Stereochemical Considerations :
- The (S)-enantiomer of the benzyl/tert-butyl derivatives is explicitly synthesized (e.g., 2387567-25-9 vs. the (R)-enantiomer 2075639-26-6 in ), highlighting the importance of chirality in drug-receptor interactions .
Biological Activity
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes an oxo and amino functional group. The molecular formula for this compound is C₁₇H₂₄N₂O₂, with a molecular weight of approximately 288.38 g/mol. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Structural Characteristics
The spirocyclic framework of this compound contributes to its biological activity by providing specific binding interactions with biological targets. The stereochemistry of the compound, particularly the (S) configuration, may influence its pharmacodynamics and interactions with receptors or enzymes.
Biological Activity Overview
Research into the biological activity of this compound is still in preliminary stages. However, compounds with similar structures have shown promise in various therapeutic areas, including:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | C₁₆H₂₃N₂O₂ | Contains tert-butyl group, altering lipophilicity |
| Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | C₁₇H₂₄N₂O₂ | Enantiomeric form potentially affecting biological activity |
| This compound | C₁₇H₂₄N₂O₂ | Different stereochemistry may influence pharmacodynamics |
This comparative analysis highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.
The mechanism of action for this compound is not yet fully elucidated; however, it is hypothesized to involve:
- Binding Interactions : The compound may bind to specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It could affect intracellular signaling pathways, leading to physiological changes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, and what critical parameters influence yield and enantiomeric purity?
- Methodology : Synthesis typically involves spirocyclization and protection/deprotection strategies. For example, tert-butyl-protected analogs (e.g., tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate) are synthesized via multi-step procedures, including nucleophilic substitution and catalytic hydrogenation. Key parameters include reaction temperature (e.g., 0–25°C for cyclization steps), solvent polarity (e.g., dichloromethane or THF), and chiral resolution agents for enantiomeric purity .
- Data : Yields for similar spirocyclic compounds range from 27% to 77%, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How can researchers purify and characterize this compound to ensure ≥95% purity?
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates. For example, tert-butyl-protected analogs are purified via silica gel chromatography, with final compounds isolated as hydrogen oxalate salts for crystallinity .
- Characterization :
- NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) confirm spirocyclic backbone and benzyl ester substituents. Key signals include δ 4.22–4.13 (m, 2H, oxa-ring protons) and δ 1.44 (s, 9H, tert-butyl group) .
- HRMS : Exact mass matching (e.g., [M+H]+ calcd for C₂₄H₃₈N₃O₄: 432.2852; found: 432.2863) .
- X-ray crystallography : Confirms absolute stereochemistry and spirocyclic geometry (R factor = 0.040; data-to-parameter ratio = 16.9) .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence the compound’s pharmacological activity in receptor-ligand studies?
- Structural Insights : The rigid spirocyclic core enhances binding to σ receptors (σ1/σ2) by restricting conformational flexibility. SAR studies on analogs show that substituents on the benzyl group (e.g., electron-withdrawing groups) modulate selectivity and potency. For example, 8-benzyl derivatives exhibit 60–99% yield in hydrogenoxalate salt formation, with improved metabolic stability .
- Biological Data : Analogous spirocyclic compounds demonstrate IC₅₀ values <10 µM against metastatic melanoma cells via σ2R agonism .
Q. What computational strategies are effective in predicting target interactions for derivatives of this compound?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Suite for σ receptor binding pocket analysis.
- DFT calculations : Assess electronic effects of substituents (e.g., amino vs. carboxyl groups) on reactivity .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
